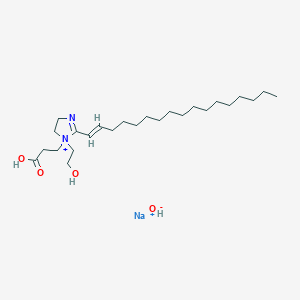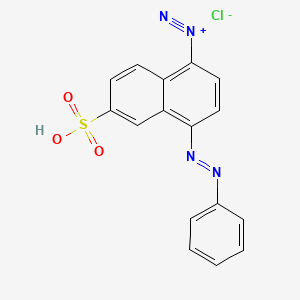
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride is a diazonium salt that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dye and pigment industries. Its unique structure, which includes a naphthalene ring, a phenylazo group, and a sulfonic acid group, makes it a versatile compound in both organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid followed by coupling with aniline. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to maintain the required low temperatures and acidic conditions. The process involves the precise control of reactant concentrations and reaction times to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group.
Coupling Reactions: The compound can couple with phenols and amines to form azo dyes.
Reduction Reactions: It can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halogens or nitro groups under acidic conditions.
Coupling Reactions: Often use alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Substituted naphthalene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in various chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its diazonium group, which is highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows it to participate in coupling reactions, forming stable azo compounds. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Phenylazo)-1-naphthalenediazonium chloride
- 1-Naphthalenediazonium chloride
- 4-(Phenylazo)-2-naphthalenediazonium chloride
Uniqueness
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity in aqueous solutions. This makes it more versatile compared to other diazonium salts that lack this functional group.
Propriétés
Numéro CAS |
72089-12-4 |
|---|---|
Formule moléculaire |
C16H11ClN4O3S |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C16H10N4O3S.ClH/c17-18-15-8-9-16(20-19-11-4-2-1-3-5-11)14-10-12(24(21,22)23)6-7-13(14)15;/h1-10H;1H |
Clé InChI |
HXUUIGNGSHTAKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


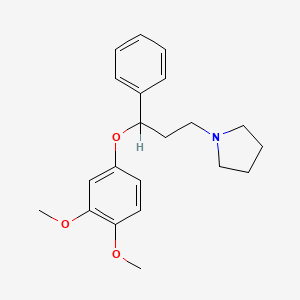

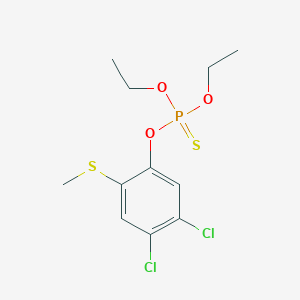
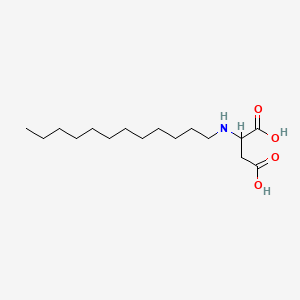

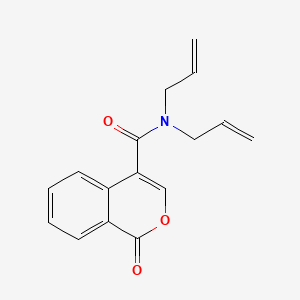
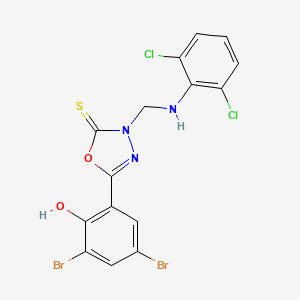
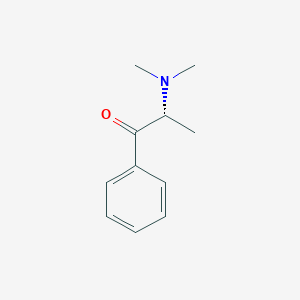
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)

![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
